molecular formula C18H20N4O2 B5645884 methyl 4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)benzoate

methyl 4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)benzoate

Cat. No. B5645884
M. Wt: 324.4 g/mol
InChI Key: WJLAPVZJBPPEEN-UHFFFAOYSA-N
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Description

Methyl 4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)benzoate is a compound of interest due to its structural and chemical characteristics. Research has explored its synthesis, molecular structure, chemical reactions, and both physical and chemical properties, contributing to a broader understanding of its potential applications in various fields of chemistry and material science.

Synthesis Analysis

The synthesis of related compounds, including those with pyrrolidine, piperidine, and pyridine moieties, often involves multistep reactions utilizing specific reagents and conditions to achieve desired structures. These processes can include the use of chlorides, benzhydryl substituents, and various catalysts to promote the formation of the target compound (Śladowska et al., 2009).

Molecular Structure Analysis

X-ray crystallography studies have provided insights into the molecular structure of methyl 4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)benzoate and related compounds, revealing details about their crystal packing, bond lengths, and angles, which are crucial for understanding their chemical behavior. These studies highlight the importance of the conformation of piperazine rings and the impact of substituents on the overall structure (Little et al., 2008).

Chemical Reactions and Properties

The compound's reactivity has been explored through its involvement in various chemical reactions, including those leading to the formation of novel derivatives with potential pharmacological activities. Research has delved into how different functional groups influence the compound's reactivity and the resulting chemical properties (Sharath Kumar et al., 2014).

Physical Properties Analysis

The physical properties of methyl 4-({[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)benzoate, such as solubility, thermal stability, and molecular weight, are essential for its application in material science and chemical synthesis. Studies have employed techniques like thermal analysis and solubility tests to characterize these properties, aiding in the development of new materials and compounds (Kaya et al., 2008).

properties

IUPAC Name

methyl 4-[(4-pyridin-2-ylpiperazin-1-yl)iminomethyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O2/c1-24-18(23)16-7-5-15(6-8-16)14-20-22-12-10-21(11-13-22)17-4-2-3-9-19-17/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJLAPVZJBPPEEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C=NN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-({[4-(pyridin-2-YL)piperazin-1-YL]imino}methyl)benzoate

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